molecular formula C6H8N2O B1670924 3,5-Dimethylpyrazin-2-ol CAS No. 60187-00-0

3,5-Dimethylpyrazin-2-ol

Cat. No.: B1670924
CAS No.: 60187-00-0
M. Wt: 124.14 g/mol
InChI Key: AJYKJVCIKQEVCF-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazin-2-ol (DPO) is a pyrazine-derived quorum-sensing (QS) autoinducer (AI) molecule synthesized by the pathogenic bacterium Vibrio cholerae and other microbial species. Structurally, DPO consists of a pyrazine ring with hydroxyl (-OH) and methyl (-CH₃) substituents at positions 2, 3, and 5, respectively (SMILES: c1c(C)nc(c(n1)O)C) .

Preparation Methods

3,5-Dimethylpyrazin-2-ol can be synthesized through several methods. One common method involves the redox reaction of dimethylpyrazine. Specifically, dimethylpyrazine can react with hydrogen peroxide or undergo deoxygenation of intermediates via pyridine-N-oxide catalyzed by sulfuric acid . Industrial production methods may vary, but they typically involve similar reaction conditions to ensure the efficient synthesis of the compound.

Chemical Reactions Analysis

3,5-Dimethylpyrazin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinones.

    Reduction: Reduction reactions can convert it into different pyrazine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sulfuric acid for catalyzed reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biosynthesis of 3,5-Dimethylpyrazin-2-ol

DPO is synthesized from the amino acids threonine and alanine through enzymatic pathways involving threonine dehydrogenase. The synthesis mechanism has been elucidated in studies that highlight the role of various bacterial enzymes in the production of DPO under different environmental conditions. For instance, research indicates that DPO synthesis is influenced by the concentration of threonine in the growth medium, with higher concentrations leading to increased production of this compound .

Quorum Sensing and Biofilm Regulation

DPO functions as a QS autoinducer, which is crucial for regulating collective behaviors in bacterial populations. In Vibrio cholerae, DPO binds to the VqmA transcription factor, forming a complex that activates the expression of small regulatory RNAs (sRNAs), such as VqmR. This interaction represses genes associated with biofilm formation and toxin production, thereby influencing pathogenicity and survival strategies during host colonization .

The ability of DPO to modulate biofilm formation is particularly noteworthy. Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a protective matrix. By regulating biofilm dynamics, DPO plays a critical role in bacterial colonization and persistence within host environments .

Case Studies and Research Findings

Several studies have documented the applications of DPO in understanding microbial communication and behavior:

  • Detection and Monitoring : An engineered biosensor has been developed to detect DPO levels in various samples, including human and rodent tissues. This biosensor utilizes the VqmA protein's recognition capabilities coupled with a bioluminescent reporting system to provide sensitive and reproducible measurements of DPO concentrations .
  • Impact on Pathogenicity : Research has shown that manipulating DPO levels can influence Vibrio cholerae's virulence factors. For example, studies demonstrated that altering environmental conditions to favor DPO production could enhance or inhibit biofilm formation, thereby affecting the bacterium's pathogenic potential .
  • Biosynthetic Pathways : Investigations into the biosynthetic pathways leading to DPO have revealed insights into how bacteria adapt their metabolic processes under stress conditions. For instance, during antibiotic stress, certain bacteria produce an array of 3,5-disubstituted pyrazin-2-ones, including DPO, indicating its potential role as a stress response molecule .

Potential Applications in Biotechnology

The unique properties of DPO as a QS molecule open avenues for its application in biotechnology:

  • Biocontrol Agents : Understanding how DPO regulates biofilm formation can lead to novel strategies for controlling pathogenic bacteria in medical and industrial settings.
  • Synthetic Biology : The engineering of microbial systems to produce DPO could enhance biotechnological processes such as fermentation or bioremediation by improving microbial communication and efficiency.

Mechanism of Action

The mechanism of action of 3,5-Dimethylpyrazin-2-ol involves its role as a quorum sensing molecule in bacteria. It mediates intercellular signaling, enabling synchronized behavior in response to environmental conditions. This signaling affects the expression of genes involved in virulence, biofilm formation, and stress survival responses . The molecular targets include histidine kinase QseC, which conveys the signal perception to its cognate response regulators .

Comparison with Similar Compounds

QS autoinducers vary in structure, biosynthesis, and functional roles. Below is a detailed comparison of DPO with other prominent QS molecules.

Structural and Functional Differences

Table 1: Structural and Functional Comparison of QS Molecules

Compound Structure Class Key Functional Role(s) Target Organism(s) Receptor/Pathway
3,5-Dimethylpyrazin-2-ol (DPO) Pyrazine derivative Represses biofilm formation, regulates phage lysis-lysogeny Vibrio cholerae, phage VP882 VqmA-VqmR sRNA pathway
Acylated Homoserine Lactones (AHLs) Homoserine lactone + acyl chain Controls virulence, bioluminescence, biofilm Gram-negative bacteria (e.g., Pseudomonas) LuxR-type proteins
Autoinducer-2 (AI-2) Furanosyl borate diester Interspecies communication, biofilm regulation Diverse Gram-negative and -positive bacteria LuxPQ (in Vibrio)
Cholerae Autoinducer-1 (CAI-1) α-hydroxyketone Regulates virulence and biofilm Vibrio species CqsS sensor kinase
2,5-Diketopiperazines (DKPs) Cyclic dipeptides Modulates antibiotic resistance, virulence Pseudomonas aeruginosa RhlR receptor

Key Observations:

  • Structural Diversity : DPO’s pyrazine backbone distinguishes it from AHLs (lactone rings), AI-2 (boron-containing furans), and DKPs (cyclic peptides). This structural variation dictates receptor specificity .
  • Functional Specificity : Unlike broad-spectrum AI-2, DPO is specialized for intraspecies and phage communication in Vibrio systems. Its repression of biofilm formation contrasts with AHLs, which often promote biofilms .

Cross-Species Activity

  • DPO is highly specific to V. cholerae and phage VP882 .
  • AI-2 is universal across bacterial taxa, facilitating interspecies coordination .
  • AHLs are typically genus-specific, limiting their role to intraspecies communication .

Unique Features of DPO

Role in Phage-Bacteria Interactions

Phage VP882 encodes a homolog of VqmA (VqmAphage) that binds host-produced DPO to trigger lytic cycles, linking bacterial QS to viral propagation . This mechanism is absent in other QS systems.

Ecological Niche Adaptations

DPO is implicated in plant-microbe interactions, with elevated levels observed in bitter sugarcane varieties, suggesting a role in plant defense or microbial competition . Additionally, methoxylated DPO analogs are produced by leaf-cutter ant-associated bacteria, indicating structural diversification for ecological signaling .

Biological Activity

3,5-Dimethylpyrazin-2-ol (DPO) is a notable compound recognized for its role as a quorum-sensing (QS) autoinducer in various bacterial species, particularly Vibrio cholerae. This article delves into the biological activities associated with DPO, highlighting its mechanisms of action, synthesis pathways, and implications in microbial behavior and pathogenesis.

DPO functions as an autoinducer in the QS system of Vibrio cholerae, binding to the transcription factor VqmA. This interaction activates the expression of the vqmR gene, which encodes a small regulatory RNA that represses genes associated with biofilm formation and virulence factors. The binding of DPO to VqmA enhances its transcriptional activity, particularly at high cell densities, facilitating a coordinated response among bacterial populations .

Table 1: Mechanism Overview

Component Function
DPO Autoinducer that binds to VqmA
VqmA Transcription factor activated by DPO
vqmR gene Encodes small RNA that represses virulence genes
Outcome Regulation of biofilm formation and pathogenesis

2. Synthesis Pathways

The biosynthesis of DPO involves the conversion of amino acids threonine and alanine through enzymatic processes. Threonine dehydrogenase plays a crucial role in this pathway, facilitating the transformation of threonine into aminoacetone, which subsequently undergoes condensation and oxidation to yield DPO. Studies have shown that variations in threonine concentrations can significantly affect DPO production levels .

Table 2: Biosynthetic Pathway of DPO

Step Enzyme/Process Substrate Product
1. Threonine conversionThreonine dehydrogenaseThreonineAminoacetone
2. Condensation-AminoacetonePrecursor compound
3. Oxidation-Precursor compoundThis compound

3. Biological Significance

DPO's role extends beyond mere communication; it influences critical bacterial behaviors such as biofilm formation and pathogenicity. The repression of virulence genes via the VqmR regulatory pathway suggests that DPO may help Vibrio cholerae adapt to different environmental conditions during host colonization .

Case Study: DPO in Biofilm Regulation

In a study examining the effects of DPO on biofilm formation, it was found that strains of Vibrio cholerae exposed to varying concentrations of DPO exhibited significant changes in biofilm architecture and stability. The presence of DPO led to reduced biofilm formation under certain conditions, indicating its potential as a target for therapeutic interventions against cholera .

4. Implications for Antibiotic Resistance

Recent research has highlighted the potential role of DPO in modulating antibiotic resistance mechanisms within bacterial populations. By influencing gene expression related to virulence and biofilm development, DPO could indirectly affect how bacteria respond to antibiotic treatments .

5. Future Directions

The exploration of DPO's biological activity opens avenues for further research into its potential applications in medical microbiology and biotechnology. Understanding how DPO interacts with other microbial signaling molecules could lead to novel strategies for controlling bacterial infections and managing antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing DPO and its derivatives?

  • DPO derivatives, such as 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, are synthesized via base-assisted cyclization. A typical procedure involves refluxing precursors (e.g., 4-oxo-2,4-diphenylbutyronitrile) with potassium hydroxide in water/dimethyl sulfoxide (DMSO) at room temperature, followed by extraction with ethyl acetate and purification via column chromatography . For pyrazole derivatives, ethanol-mediated reflux with arylaldehydes and subsequent recrystallization from DMF–EtOH (1:1) mixtures is common .

Q. What safety precautions are essential when handling DPO in laboratory settings?

  • DPO exhibits acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Use fume hoods for ventilation, wear nitrile gloves, safety goggles, and lab coats. Store in a cool, dry place away from oxidizers. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Q. How does DPO function as a quorum-sensing molecule in bacterial communication?

  • DPO binds to the cytoplasmic transcriptional regulator VqmA in Vibrio cholerae, forming a complex that activates the regulatory RNA VqmR. This RNA represses biofilm formation genes, modulating virulence. Experimental validation includes gene knockout studies, RNA sequencing, and luciferase reporter assays to track VqmR expression .

Advanced Research Questions

Q. What experimental approaches can elucidate the structural basis of DPO binding to VqmA?

  • Use X-ray crystallography or cryo-EM to resolve the DPO-VqmA complex structure. Mutagenesis of VqmA’s ligand-binding domain (e.g., alanine scanning) combined with isothermal titration calorimetry (ITC) can identify critical residues for DPO interaction. Competitive binding assays with DPO analogs (e.g., methylated pyrazine derivatives) may reveal specificity determinants .

Q. How can researchers resolve contradictions in reported bioactivity data of DPO across different studies?

  • Conduct systematic meta-analyses to identify variables affecting bioactivity (e.g., bacterial strain differences, DPO concentration ranges). Reproduce key experiments under controlled conditions (e.g., standardized growth media, pH, temperature). Use orthogonal assays (e.g., RNA-FISH for VqmR quantification) to validate findings .

Q. What strategies optimize the synthesis of DPO derivatives to improve yield and purity?

  • Optimize reaction conditions by testing solvents (e.g., ethanol vs. acetonitrile), catalysts (e.g., [Sipmim]HSO4 ionic liquids), and temperatures . Monitor reaction progress via TLC or HPLC. For purification, employ gradient elution in preparative chromatography (e.g., ethyl acetate/petroleum ether mixtures) and characterize products using NMR (¹H/¹³C) and HRMS .

Q. Methodological Notes

  • Data Collection : Prioritize peer-reviewed studies over vendor SDS sheets for biological insights.
  • Contradiction Analysis : Cross-reference synthesis protocols (e.g., solvent choices in vs. ) to identify reproducibility pitfalls.
  • Ethical Compliance : Adhere to institutional biosafety guidelines when working with pathogenic Vibrio strains.

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-7-6(9)5(2)8-4/h3H,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYKJVCIKQEVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30519771
Record name 3,5-Dimethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60187-00-0
Record name 3,5-Dimethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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